An In-depth Technical Guide to (2Z)-Afatinib-d6: Chemical Structure and Properties
An In-depth Technical Guide to (2Z)-Afatinib-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of (2Z)-Afatinib-d6, a deuterated isotopologue of Afatinib. Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][] (2Z)-Afatinib-d6 serves as a critical internal standard for the accurate quantification of Afatinib in biological matrices during preclinical and clinical development.[1]
Chemical Structure and Properties
(2Z)-Afatinib-d6, also known as BIBW 2992-d6, is a quinazoline derivative with the systematic IUPAC name (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-[di(methyl-d3)amino]-2-butenamide.[1] The deuterium labeling is located on the two methyl groups of the dimethylamino moiety.
Below is a 2D representation of the chemical structure of (2Z)-Afatinib-d6:
Caption: 2D Chemical Structure of (2Z)-Afatinib-d6.
Physicochemical Properties
A summary of the key physicochemical properties of (2Z)-Afatinib-d6 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉D₆ClFN₅O₃ | [1][4] |
| Molecular Weight | 491.98 g/mol | [4][5] |
| Exact Mass | 491.2006560 Da | [6] |
| CAS Number | 1313874-96-2 | [1][4][6] |
| Appearance | White to Off-White Solid | [4][5] |
| Solubility | Soluble in DMSO (slightly), Ethyl Acetate (slightly), Methanol (slightly). Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][5] |
| XLogP3 | 3.6 | [6] |
| Purity | ≥97%; ≥99% atom D | [5][] |
| Storage | Store at -20°C | [5][] |
Mechanism of Action and Signaling Pathways
Afatinib, the non-deuterated parent compound, is an irreversible inhibitor of the ErbB family of tyrosine kinases.[8] It covalently binds to the cysteine residue in the catalytic domain of EGFR, HER2, and ErbB4, leading to the inhibition of their tyrosine kinase activity.[8] This blockade prevents auto- and transphosphorylation between ErbB dimers, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.[8]
The primary signaling pathways affected by Afatinib include:
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation.
-
Ras/Raf/MEK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: This pathway plays a role in cell growth, differentiation, and immune responses.
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration.[9]
The diagram below illustrates the inhibitory effect of Afatinib on key signaling pathways.
Caption: Afatinib's Inhibition of ErbB-Mediated Signaling Pathways.
Experimental Protocols
Synthesis of (2Z)-Afatinib-d6 (Hypothetical)
While a specific, detailed synthesis protocol for (2Z)-Afatinib-d6 is not publicly available, a plausible route can be inferred from the synthesis of Afatinib. The key step is the introduction of the deuterated dimethylamino group.
Objective: To synthesize (2Z)-Afatinib-d6 from a suitable precursor.
Materials:
-
(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-amino-2-butenamide (precursor)
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve the precursor amine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add an excess of potassium carbonate to the solution. This will act as a base to deprotonate the amine.
-
Alkylation: Add a stoichiometric excess of deuterated methyl iodide (CD₃I) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (2Z)-Afatinib-d6.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantification of Afatinib in Human Plasma using LC-MS/MS
(2Z)-Afatinib-d6 is primarily used as an internal standard for the quantification of Afatinib in biological samples.
Objective: To determine the concentration of Afatinib in human plasma samples.
Materials:
-
Human plasma samples
-
(2Z)-Afatinib-d6 (internal standard)
-
Acetonitrile (protein precipitation agent)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known amount of (2Z)-Afatinib-d6 solution in acetonitrile.
-
Add an excess of cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for Afatinib and (2Z)-Afatinib-d6.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of Afatinib to (2Z)-Afatinib-d6.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Afatinib standards.
-
Determine the concentration of Afatinib in the plasma samples from the calibration curve.
-
The following diagram illustrates the experimental workflow for the quantification of Afatinib.
Caption: Experimental Workflow for Afatinib Quantification.
Conclusion
(2Z)-Afatinib-d6 is an indispensable tool in the research and development of Afatinib. Its well-characterized chemical and physical properties, combined with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification of Afatinib in complex biological matrices. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this critical reagent and its application in advancing cancer therapy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Afatinib-d6 | C24H25ClFN5O3 | CID 53254174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
